molecular formula C13H11F3N2O2S B14090234 3-(4-Methanesulfonylphenyl)-5-(trifluoromethyl)pyridin-2-amine

3-(4-Methanesulfonylphenyl)-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B14090234
M. Wt: 316.30 g/mol
InChI Key: SDIZWJDASYCTRV-UHFFFAOYSA-N
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Description

3-(4-Methanesulfonylphenyl)-5-(trifluoromethyl)pyridin-2-amine is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a pyridine ring substituted with a trifluoromethyl group and an amine group. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methanesulfonylphenyl)-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. One common approach is:

    Starting Material: The synthesis may begin with the preparation of 4-methanesulfonylphenylboronic acid.

    Suzuki Coupling: This boronic acid can undergo a Suzuki coupling reaction with 5-bromo-2-chloropyridine in the presence of a palladium catalyst to form the desired biphenyl structure.

    Substitution Reaction: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.

    Amine Introduction: Finally, the amine group can be introduced through a reductive amination reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methanesulfonylphenyl)-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

3-(4-Methanesulfonylphenyl)-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Methanesulfonylphenyl)-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methanesulfonylphenyl)-5-(trifluoromethyl)pyridine: Lacks the amine group.

    3-(4-Methanesulfonylphenyl)-5-methylpyridin-2-amine: Substitutes the trifluoromethyl group with a methyl group.

    3-(4-Methanesulfonylphenyl)-5-(trifluoromethyl)pyridin-2-ol: Replaces the amine group with a hydroxyl group.

Uniqueness

3-(4-Methanesulfonylphenyl)-5-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both the trifluoromethyl group and the amine group, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H11F3N2O2S

Molecular Weight

316.30 g/mol

IUPAC Name

3-(4-methylsulfonylphenyl)-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C13H11F3N2O2S/c1-21(19,20)10-4-2-8(3-5-10)11-6-9(13(14,15)16)7-18-12(11)17/h2-7H,1H3,(H2,17,18)

InChI Key

SDIZWJDASYCTRV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)N

Origin of Product

United States

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